Oxyline

Description

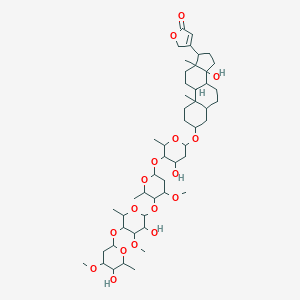

Structure

2D Structure

Properties

CAS No. |

132741-68-5 |

|---|---|

Molecular Formula |

C30H40S12 |

Molecular Weight |

953.2 g/mol |

IUPAC Name |

3-[14-hydroxy-3-[4-hydroxy-5-[5-[3-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C50H80O17/c1-24-41(53)35(56-7)21-39(60-24)66-45-27(4)63-47(42(54)46(45)58-9)67-44-26(3)62-40(22-36(44)57-8)65-43-25(2)61-38(20-34(43)51)64-30-12-15-48(5)29(19-30)10-11-33-32(48)13-16-49(6)31(14-17-50(33,49)55)28-18-37(52)59-23-28/h18,24-27,29-36,38-47,51,53-55H,10-17,19-23H2,1-9H3 |

InChI Key |

MQKNLRFUHOJEGN-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3C(OC(CC3OC)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CCC8C9=CC(=O)OC9)O)C)C)C)C)C)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3C(OC(CC3OC)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CCC8C9=CC(=O)OC9)O)C)C)C)C)C)OC)O |

Other CAS No. |

15432-97-0 |

Synonyms |

3-uzarigenin-3-O-beta-cymaropyranosyl-(1-4)-O-beta-thevetopyranosyl-(1-4)-O-beta-cymaropyranosyl-(1-4)-O-beta digitoxopyranoside oxyline |

Origin of Product |

United States |

Isolation, Purification, and Comprehensive Structural Elucidation of Oxyline

Advanced Chromatographic Methodologies for Oxyline Isolation

Chromatographic techniques are essential for separating and purifying compounds from complex natural extracts. ijpsr.comresearchgate.net These methods exploit the differences in how compounds interact with a stationary phase and a mobile phase to achieve separation. khanacademy.orgmiamioh.edu

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both the separation and purity assessment of compounds. researchgate.netnih.govmdpi.com It involves passing a liquid mobile phase containing the sample through a column packed with a stationary phase under high pressure. mdpi.com The differential partitioning of compounds between the stationary and mobile phases leads to their separation. HPLC can be used to monitor the isolation process and assess the purity of the isolated this compound. nih.govnih.gov Preparative HPLC allows for the isolation of larger quantities of the purified compound. nih.gov

Column Chromatography and Other Preparative Techniques

Column chromatography is a widely used preparative technique for purifying compounds from mixtures. khanacademy.orgmiamioh.eduprinceton.edurochester.educolumn-chromatography.comopentrons.com In this method, a stationary phase, often silica (B1680970) gel or aluminum oxide, is packed into a vertical column. miamioh.educolumn-chromatography.com The sample is loaded onto the top of the column, and a mobile phase is passed through it. miamioh.edu Compounds separate into bands as they move down the column at different rates depending on their interaction with the stationary and mobile phases. khanacademy.orgmiamioh.edu Fractions containing the desired compound, this compound, are collected and further purified if necessary. miamioh.edu Other preparative techniques may be employed depending on the specific properties of this compound and the nature of the crude extract. researchgate.net

In-Depth Spectroscopic Characterization for Structural Assignment

Spectroscopic methods provide crucial information about the structure of a compound by analyzing its interaction with electromagnetic radiation. researchgate.netnih.govrochester.edunih.govhmdb.ca For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining its molecular connectivity and stereochemistry. researchgate.netnd.eduamazon.comrsc.orgresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

NMR spectroscopy is a non-destructive technique that provides detailed information about the carbon-hydrogen framework and the arrangement of atoms in a molecule. researchgate.net It is based on the principle that atomic nuclei with a magnetic moment will absorb and re-emit radiofrequency energy when placed in a strong magnetic field. Analysis of the resulting spectra allows for the identification of different types of protons and carbons and their connectivity. nd.edursc.orgnih.gov

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for structural elucidation. researchgate.nethmdb.canih.govhmdb.cachemicalbook.comhmdb.canp-mrd.orghmdb.cawisc.educhemicalbook.comspectrabase.comspectrabase.com

¹H NMR Spectroscopy: ¹H NMR spectra provide information about the different types of hydrogen atoms (protons) in a molecule, their chemical environment, and their coupling interactions with neighboring protons. researchgate.nethmdb.cachemicalbook.comhmdb.canp-mrd.orgwisc.edu The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) and coupling constants (J values) reveal the number of neighboring protons. wisc.edu Integration of the signal provides the relative number of protons giving rise to that signal.

¹³C NMR Spectroscopy: ¹³C NMR spectra provide information about the different types of carbon atoms in a molecule. researchgate.netnih.govhmdb.cahmdb.cachemicalbook.comspectrabase.comspectrabase.com The chemical shift (δ) of a carbon signal is influenced by the hybridization state and the electronegativity of attached atoms. chemicalbook.comspectrabase.comspectrabase.com In many cases, ¹³C NMR spectra are recorded with proton decoupling, resulting in single peaks for each unique carbon environment. Additional techniques, like DEPT (Distortionless Enhancement by Polarization Transfer), can help determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary carbon).

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering more detailed insights into molecular connectivity and spatial relationships. researchgate.netprinceton.edund.eduamazon.comresearchgate.netharvard.edusdsu.eduyoutube.com

COSY (COrrelation SpectroscopY): COSY is a homonuclear 2D NMR experiment that shows correlations between protons that are coupled to each other through typically two or three bonds. researchgate.netprinceton.edund.eduresearchgate.netharvard.edusdsu.eduyoutube.com Cross-peaks in a COSY spectrum connect the signals of coupled protons, helping to establish proton-proton connectivity networks within the molecule. princeton.edusdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D NMR experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond correlation). researchgate.netprinceton.edund.eduresearchgate.netharvard.edusdsu.eduyoutube.com An HSQC spectrum displays cross-peaks at the chemical shift coordinates of a proton and its directly bonded carbon, allowing for the assignment of proton signals to their corresponding carbons. princeton.eduresearchgate.netsdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a heteronuclear 2D NMR experiment that reveals correlations between protons and carbons that are separated by two, three, or even four bonds (long-range correlations). researchgate.netprinceton.edund.eduresearchgate.netharvard.edusdsu.eduyoutube.com HMBC cross-peaks are particularly useful for establishing connectivity across quaternary carbons or heteroatoms and for piecing together different fragments of a molecule. princeton.eduresearchgate.netsdsu.edu

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY is a homonuclear 2D NMR experiment that shows correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. princeton.edund.eduresearchgate.netharvard.eduyoutube.com These correlations arise from the Nuclear Overhauser Effect (NOE) and provide information about the three-dimensional structure and stereochemistry of the molecule. princeton.eduharvard.edu

By combining the information obtained from 1D and 2D NMR experiments, along with other spectroscopic data (such as mass spectrometry), the complete structure of this compound, including its stereochemistry, can be determined. researchgate.netnih.gov

Compound Table

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular weight of a compound and providing insights into its fragmentation pathways, which can reveal structural subunits. For this compound, HRMS data has been instrumental in confirming its elemental composition. Analysis of the aglycone fragment ions provides crucial information about the cardenolide core structure. For instance, HRMS analysis of the aglycone moiety of this compound has yielded characteristic m/z values corresponding to specific fragment ions, such as m/z 374.2429 (C23H34O4), 356.2366 (C23H32O3), 338.2291 (C23H30O2), 257.1950 (C18H25O), 181.0917 (C10H13O3), 109.0943 (C8H13), 84.9795 (C4H4O2), 57.0507 (C3H5O), and 55.0396 (C3H3O). nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to key functional groups within its structure. For example, the presence of hydroxyl groups is indicated by a broad absorption band around 3400 cm⁻¹. nih.gov Aliphatic C-H stretching vibrations are observed in the region of 2850-2900 cm⁻¹. nih.gov The characteristic five-membered α,β-unsaturated γ-lactone ring, a hallmark of cardenolides, gives rise to strong absorption bands in the carbonyl region, typically around 1780 and 1740 cm⁻¹ (in CHCl₃) or 1778 and 1735 cm⁻¹ (in KBr). nih.gov Additional bands in the fingerprint region (below 1500 cm⁻¹) provide further evidence for the specific structural framework.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores, which are structural moieties that absorb light in the UV-Vis region. For cardenolides like this compound, the α,β-unsaturated γ-lactone ring acts as a chromophore. The UV spectrum of this compound in methanol (B129727) shows a maximum absorbance (λmax) at 217 nm. nih.gov This absorption is characteristic of the conjugated system within the butenolide ring and supports the presence of this key structural feature in this compound.

Chemical Derivatization and Degradation Studies for Structure Confirmation

Chemical derivatization and controlled degradation studies are valuable techniques employed to confirm the structure of complex natural products like this compound, particularly for determining the nature and attachment points of glycosidic linkages and the structure of the aglycone.

Controlled Hydrolysis and Glycosidic Linkage Analysis

Controlled hydrolysis is a fundamental degradation technique used to cleave glycosidic linkages, releasing the sugar moieties and the aglycone. By carefully controlling the hydrolysis conditions (e.g., acid concentration, temperature, time), it is possible to selectively cleave different glycosidic bonds or to obtain the intact aglycone and the constituent sugars. Analysis of the released sugars (e.g., by chromatography and comparison with authentic standards) identifies the carbohydrate components of the glycoside. Analysis of the resulting aglycone, often through spectroscopic methods like NMR and MS, confirms its structure. Since this compound is known to be a tetraglycoside, controlled hydrolysis would be crucial to determine the types of sugars present and their sequence and linkage positions to the 3-epi-uzarigenin aglycone.

Comparative Structural Analysis with Related Cardenolides (e.g., oxystelmosid, oxystelmine)

This compound is found alongside other cardenolide glycosides in Oxystelma esculentum, notably oxystelmosid and oxystelmine. Comparing the structural features of these related compounds provides valuable context for understanding the specific structure of this compound. All three are cardenolides, characterized by a steroid core with a five-membered butenolide ring at C-17. The key differences lie in their aglycones and the number and types of attached sugar units.

This compound is a tetraglycoside of 3-epi-uzarigenin. Oxystelmosid, in contrast, is a diglycoside of uzarigenin (B199929). Uzarigenin is an isomer of 3-epi-uzarigenin, differing in the stereochemistry at C-3. Oxystelmine is a diglycoside of periplogenin. Periplogenin is another cardenolide aglycone with a hydroxyl group at C-5 and a different oxygenation pattern compared to uzarigenin and 3-epi-uzarigenin.

The variation in the aglycone structure (3-epi-uzarigenin, uzarigenin, and periplogenin) and the glycosylation pattern (tetraglycoside vs. diglycoside) contributes to the distinct physical, chemical, and potentially biological properties of these cardenolides. Comparative spectroscopic analysis, particularly using techniques like NMR spectroscopy (as mentioned for related compounds in nih.gov), would highlight the differences in the steroid core and the sugar moieties, further confirming the structural assignment of this compound relative to oxystelmosid and oxystelmine.

Stereochemical Elucidation of this compound's Tetraglycoside Moiety

This compound, a cardenolide tetraglycoside, was isolated from the dried roots of Oxystelma esculentum. researchgate.netnih.gov Its comprehensive structural elucidation established it as 3-epi-uzarigenin-3-O-beta-D-cymaropyranosyl-(1→4)-O-beta-D-thevetopyranosyl-(1→4)-O-beta-D-cymaropyranosyl-(1→4)-O-beta-D-digitoxopyranoside. researchgate.netnih.gov The stereochemical elucidation of the tetraglycoside moiety, crucial for defining the compound's complete structure and properties, was achieved through a combination of chemical and extensive spectroscopic analyses. researchgate.netnih.gov

The tetraglycoside chain is attached to the C-3 position of the 3-epi-uzarigenin aglycone through a glycosidic linkage. researchgate.netnih.gov The sequence and linkages of the sugar units were determined to be a linear chain consisting of digitoxose (B191001), followed by two cymarose units, and finally a thevetose unit at the non-reducing end, linked in a (1→4) fashion. researchgate.netnih.gov

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, played a pivotal role in assigning the stereochemistry of the glycosidic linkages and the configuration of the sugar units. Analysis of the ¹H NMR spectrum, specifically the chemical shifts and coupling constants of the anomeric protons (H-1') of each sugar residue, provided key information. The observed large coupling constants (typically > 7 Hz) for the anomeric protons were indicative of a beta configuration at the anomeric centers of all four sugar units. researchgate.net

Further detailed analysis using two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), allowed for the correlation of proton and carbon signals and the establishment of the connectivity between the sugar units and the aglycone. researchgate.net HMBC correlations between the anomeric proton of one sugar and the carbon atom (C-4) of the adjacent sugar confirmed the (1→4) glycosidic linkages throughout the tetrasaccharide chain.

Acid-catalyzed hydrolysis of this compound provided the individual sugar components, which were subsequently identified by comparison with authentic samples. researchgate.netnih.gov This chemical degradation method confirmed the presence and identity of D-digitoxose, D-cymarose, and D-thevetose as the constituent monosaccharides of the tetraglycoside moiety.

Based on the combined spectroscopic and chemical evidence, the stereochemistry at each glycosidic linkage was unequivocally assigned as beta, and the configuration of each sugar unit was determined to be D. researchgate.netnih.gov This detailed stereochemical analysis was essential for the complete and accurate structural assignment of this compound.

The structure of the tetraglycoside moiety can be summarized as follows:

| Sugar Unit 1 (Proximal to Aglycone) | Linkage | Sugar Unit 2 | Linkage | Sugar Unit 3 | Linkage | Sugar Unit 4 (Distal) |

| β-D-Digitoxopyranoside | (1→4) | β-D-Cymaropyranosyl | (1→4) | β-D-Thevetopyranosyl | (1→4) | β-D-Cymaropyranosyl |

Synthetic and Biosynthetic Investigations of Oxyline

Elucidation of Biosynthetic Pathways in Oxystelma esculentum

The biosynthesis of cardenolides in plants is a complex process involving numerous enzymatic transformations of a steroidal precursor. Oxystelma esculentum is known to produce cardenolides and pregnane (B1235032) glycosides, suggesting the presence of the necessary enzymatic machinery for their biosynthesis. cabidigitallibrary.orgphytojournal.com While the complete pathway for Oxyline in O. esculentum is not fully elucidated, insights can be drawn from studies on cardenolide biosynthesis in other plant species, such as Digitalis purpurea and Calotropis procera.

Identification of Precursor Molecules and Intermediates

The biosynthetic pathway to cardenolides generally initiates from common plant sterols, including cholesterol, beta-sitosterol, and campesterol. mpg.deresearchgate.net These sterols undergo side-chain cleavage, a key step catalyzed by cytochrome P450 enzymes of the CYP87A family, leading to the formation of pregnenolone (B344588). mpg.dempg.deresearchgate.net Pregnenolone serves as a central intermediate in the biosynthesis of various steroids, including the cardenolide aglycones. researchgate.net

In the case of this compound, the aglycone is 3-epi-uzarigenin. researchgate.net This suggests that uzarigenin (B199929) or a closely related intermediate is formed from pregnenolone through a series of modifications to the steroid core, including hydroxylation, reduction, and epimerization, ultimately leading to the 3-epi configuration. The specific intermediates between pregnenolone and 3-epi-uzarigenin in O. esculentum are yet to be fully identified.

Enzymatic Transformations and Stereospecificity within the Biosynthetic Cascade

The conversion of sterols to pregnenolone is catalyzed by specific CYP87A enzymes, demonstrating enzymatic control over the initial committed step of cardenolide biosynthesis. mpg.dempg.deresearchgate.net Downstream transformations involve a suite of enzymes, including hydroxysteroid dehydrogenases and reductases, which modify the steroid skeleton and establish the stereochemistry at various positions. For instance, enzymes like 3β-hydroxysteroid dehydrogenase and progesterone (B1679170) 5β-reductase have been implicated in determining the stereochemistry at carbon 5 of the steroid core in other cardenolide-producing plants. nih.govmdpi.com

Glycosylation, the attachment of sugar moieties to the aglycone, is a crucial step in the biosynthesis of this compound, converting the relatively less water-soluble aglycone into a more soluble glycoside. This process is mediated by glycosyltransferases. nih.govrsc.org The biosynthesis of this compound involves the sequential addition of four sugar units: digitoxose (B191001), two cymarose units, and a thevetose unit, linked to the 3β-hydroxyl group of 3-epi-uzarigenin. researchgate.net The stereochemistry of the glycosidic linkages (beta in this compound) is determined by the specificity of the glycosyltransferases involved. Studies on glycosyltransferases like OleD have shown that the stereochemical outcome of glycosylation can be significantly influenced by the configuration at the site of attachment on the aglycone (e.g., C-3) and the fusion of the steroid rings. nih.govrsc.org

A simplified representation of key enzymatic steps in cardenolide biosynthesis based on studies in other plants is shown below:

| Step | Enzyme Class | Proposed Transformation | Reference |

| Sterol side-chain cleavage | Cytochrome P450 (CYP87A) | Sterol to Pregnenolone | mpg.dempg.deresearchgate.net |

| Steroid core modifications | Hydroxysteroid dehydrogenases, Reductases | Modifications leading to specific aglycone structure | researchgate.netnih.govmdpi.com |

| Glycosylation | Glycosyltransferases | Attachment of sugar moieties to aglycone | nih.govrsc.org |

Transcriptomic and Proteomic Studies of Biosynthetic Enzymes

Investigating the genes and proteins involved in the biosynthesis of secondary metabolites provides valuable insights into the regulatory mechanisms and the enzymes catalyzing specific reactions. Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell or tissue, can identify genes that are highly expressed in plant parts where cardenolides accumulate, suggesting their involvement in the biosynthetic pathway. Proteomic studies complement this by identifying the actual proteins present.

While transcriptomic and proteomic studies have been successfully applied to elucidate cardenolide biosynthetic pathways in other species like Calotropis procera, leading to the identification of candidate genes nih.gov, specific transcriptomic information related to secondary metabolite biosynthesis in Oxystelma esculentum is reported to be unavailable researchgate.net. This highlights a gap in the current understanding of the precise genetic and enzymatic machinery responsible for this compound biosynthesis in this plant. Future research utilizing these techniques in O. esculentum would be crucial for a comprehensive understanding of the pathway.

Chemical Synthesis Strategies for this compound and Analogues

The chemical synthesis of complex cardenolide glycosides like this compound is a challenging endeavor due to the intricate structure of the steroid core, the presence of multiple stereogenic centers, and the complexity of the oligosaccharide chain with its specific glycosidic linkages.

Total Synthesis Approaches to Complex Glycosides

Total synthesis of cardenolide glycosides typically involves the convergent assembly of the steroid aglycone and the sugar moiety. Strategies often focus on the efficient construction of the cardenolide skeleton with the correct stereochemistry and functionalization, followed by the controlled attachment of the sugar chain.

Approaches to synthesizing the cardenolide aglycone involve multi-step synthetic routes to build the characteristic 6/6/6/5-membered ring system with the appended butenolide ring at C-17 and the required hydroxyl groups. researchgate.net For this compound, the synthesis of the 3-epi-uzarigenin aglycone with the correct stereochemistry, particularly at C-3 and the A/B ring junction (which is trans in uzarigenin and 3-epi-uzarigenin, unlike the more common cis fusion in cardiac glycosides like digoxin), is a critical step. rsc.org

The synthesis of the tetrasaccharide chain (digitoxose-cymarose-thevetose-cymarose) requires careful control over the formation of each glycosidic bond with the desired regio- and stereoselectivity. This often involves the use of protected sugar donors and suitable glycosylation reagents.

Development of Stereoselective Glycosylation Methodologies

Stereoselective glycosylation is a pivotal aspect of cardenolide glycoside synthesis, ensuring that the sugar units are attached with the correct α or β configuration at the anomeric center. For this compound, all glycosidic linkages are beta. researchgate.net Various methodologies have been developed for stereoselective glycosylation of steroids.

Modified Koenigs-Knorr procedures, involving the reaction of a glycosyl halide with a steroid alcohol in the presence of a silver or mercury salt promoter, have been employed for the synthesis of cardenolide glycosides. nih.gov Other strategies utilize different glycosyl donors (e.g., thioglycosides, glycosyl trichloroacetimidates) and activating agents to control the stereochemical outcome. researchgate.net

The synthesis of 2-deoxyglycosides, such as digitoxose and cymarose found in this compound, presents specific challenges due to the absence of a participating group at the C-2 position, which typically aids in stereocontrol. Specialized methodologies have been developed for the stereoselective synthesis of these linkages, often involving the use of specific catalysts and reaction conditions. nih.govacs.org For example, strategies involving Wittig-Horner olefination, cyclization, and controlled glycosylation have been reported for the synthesis of 2-deoxyglycosides. nih.govacs.org

Achieving stereoselectivity at the C-3 position of the steroid aglycone during glycosylation is also crucial. The nature of the hydroxyl group at C-3 (alpha or beta) and the surrounding steroid structure influence the approach of the glycosyl donor and thus the stereochemical outcome. nih.govrsc.org

The total synthesis of cardenolides and their analogues, including those with complex glycosylation patterns, remains an active area of research, with ongoing efforts to develop more efficient and stereoselective synthetic methods. mdpi.comresearchgate.net

Synthetic Access to the Aglycone (3-epi-uzarigenin)

Synthetic and semi-synthetic approaches to cardenolide aglycones, including uzarigenin and its diastereoisomers, have been explored. A concise stereoselective semisynthesis of uzarigenin and allo-uzarigenin has been reported starting from epi-androsterone. rsc.orgresearchgate.netrsc.org This route involves multiple steps to construct the characteristic cardenolide structure, including the stereoselective introduction of the 14β-hydroxy group and the butenolide ring at C-17. rsc.orgrsc.org

One reported semisynthesis of uzarigenin involved a sequence of reactions starting from epi-androsterone. rsc.orgresearchgate.netrsc.org Key steps included the introduction of the 14β-hydroxyl group via Mukaiyama oxidation and the installation of the butenolide ring at C-17 using a Stille cross-coupling reaction, followed by stereoselective hydrogenation. rsc.orgrsc.org The stereochemistry at C-17 was confirmed by 2D NMR experiments. rsc.orgrsc.org

Another synthesis of a related 14-deoxy-14β-uzarigenin involved starting from 3β-acetoxy-5α, 14β, 17α-pregnan-20-one. jst.go.jp This synthesis included a Serini-Logemann reaction to invert the side chain at C17, Reformatsky condensation, and selenium dioxide oxidation to form the butenolide. jst.go.jp

Research has also focused on the synthesis of 14β-hydroxy-5α-pregnanes from uzarigenin, involving ozonolysis, reduction, and glycosidation. capes.gov.br

Semi-Synthetic Modifications and Derivatization of this compound

This compound is described as a tetraglycoside of 3-epi-uzarigenin, indicating that it is a glycosylated form of the aglycone. phcogj.com Semi-synthetic modifications of cardenolides typically involve alterations to the steroid aglycone structure or the attached sugar moieties. Semi-synthetic drugs are derived from natural products but undergo chemical modifications to enhance their properties. fiveable.me

While specific details on the semi-synthetic modification or derivatization of this compound itself are limited in the provided results, research on related cardenolides and oxylipins provides context for potential modifications. Derivatization techniques are commonly used in analytical chemistry to enhance the detection and characterization of compounds like oxylipins, often involving reactions with functional groups such as carbonyl or hydroxyl groups. nih.govcopernicus.org Examples include derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA) for carbonyl compounds or silylant reagents for hydroxyl and carboxylic groups. copernicus.org

Semi-synthesis of cardenolides like uzarigenin has involved modifying a readily available steroid precursor (epi-androsterone) to introduce the specific functional groups and stereochemistry of the cardenolide aglycone. rsc.orgresearchgate.netrsc.org This suggests that semi-synthetic modifications of this compound could potentially involve alterations to the sugar chain or chemical modifications of the 3-epi-uzarigenin aglycone after its isolation or semi-synthetic preparation.

Further research findings on the semi-synthetic modifications and derivatization of this compound would likely detail specific reaction conditions, resulting derivatives, and potentially their altered properties compared to the parent compound.

Chemical Reactivity and Mechanistic Studies of Oxyline

Mechanisms of Oxidative and Reductive Reactions involving the Cardenolide Scaffold

Oxidation and reduction reactions play a significant role in the biosynthesis and potential degradation of cardenolides. In plants, the cardenolide steroid core undergoes repeated oxidation and reduction steps, often catalyzed by enzymes like hydroxysteroid dehydrogenases. nih.gov The stereochemical configuration at carbon 5 of the steroid core in cardenolides is determined during these processes. nih.gov For example, the stereospecific 5β-reduction of progesterone (B1679170) is considered a rate-limiting step in the formation of 5β-cardenolides. thieme-connect.com

Enzymes are known to catalyze the formation and cleavage of C-C bonds through oxidation-reduction reactions in biological systems, which is relevant to the biosynthesis of steroids like cardenolides. nih.gov The hydroxylation at carbons 14 and 21 of pregnane (B1235032) intermediates are key steps in cardenolide biosynthesis, with the 14β-hydroxy group being characteristic of all cardenolides and essential for their activity. biorxiv.org Specific enzymes, such as steroid 14β- and 21-hydroxylases, have been identified as being required for cardenolide biosynthesis. biorxiv.org

Hydrolytic Stability and Degradation Pathways of Glycosidic Bonds

Glycosidic bonds, which link the sugar moieties to the aglycone (steroid core) in oxyline, are generally stable but can be cleaved chemically by strong aqueous acids or enzymatically by glycoside hydrolases (glycosidases). chemeurope.comuomus.edu.iq The stability of glycosidic bonds is influenced by factors such as the nature of the heterocyclic base and the sugar moiety. ttu.ee For instance, N-glycosidic bonds in nucleosides are highly stable in neutral and alkaline conditions but prone to acid hydrolysis. ttu.ee The ease of hydrolysis can vary significantly depending on substituents on the sugar ring. ttu.ee

While specific data on the hydrolytic degradation pathways of this compound's glycosidic bonds were not found, general principles of glycoside hydrolysis apply. Acid hydrolysis leads to the separation of the glycone (sugar) and aglycone parts. uomus.edu.iq Enzymatic hydrolysis is catalyzed by specific glycoside hydrolases that can act on either α- or β-glycosidic bonds. chemeurope.com

Interaction with Environmental Factors and Chemical Stability

The chemical stability of cardenolides, including this compound, can be influenced by environmental factors. Studies on cardenolides in plants indicate that their levels can be affected by environmental conditions such as mineral nutrients, CO2 and water stress, and light conditions. semanticscholar.org Spontaneous and environment-dependent degradation of plant defense compounds, including cardenolides, has been observed. pnas.org

The stability of compounds in different environments is a key consideration in various fields. For example, studies on the stability of breeding lines in multi-environment tests highlight the differential response of genotypes to varying environmental conditions. sciencehorizon.com.uaresearchgate.netjournalijecc.com In the context of chemical compounds, environmental factors such as pH, temperature, and the presence of other substances can influence degradation rates and pathways. mdpi.com For instance, the degradation of oxytetracycline, another complex organic molecule, can be significantly affected by pH and the presence of activating substances. mdpi.com

Investigation of Binding Affinities and Complexation Behavior with Ions or Molecules

Cardenolides are known to interact with other molecules, particularly proteins like the Na+/K+-ATPase, which is central to their biological activity. nih.govmdpi.com This interaction involves specific binding to the extracellular surface of the enzyme. mdpi.com The binding affinity, which describes the strength of the interaction between a molecule and its target, is a fundamental parameter in understanding molecular associations. elifesciences.orgmdpi.com

Studies have investigated the metal complexation of cardenolides with various metal ions, including calcium, using techniques like Electrospray Ionization Mass Spectrometry. oup.comresearchgate.netconicet.gov.ar These studies provide insights into how cardenolides may interact with metal ions, which could potentially influence their behavior and activity. oup.comconicet.gov.ar The carbonyl oxygen of the butenolide moiety has been identified as a significant site of coordination with metal ions like calcium. researchgate.net Computational modeling has been used to propose different binding modes and explain observed differences in mass spectra, suggesting that this type of analysis can be extrapolated to other compounds with a furanone ring. researchgate.net The interaction between magnesium and digoxin, a related cardenolide, has also been studied from a pharmacological perspective, and the formation of complexes with calcium ions has been related to pharmacological aspects. conicet.gov.ar

The determination of binding affinity requires assessing both the rate of association and the rate of dissociation. mdpi.com Factors such as temperature, salt concentration, and pH can significantly affect binding affinity. elifesciences.org

Theoretical and Computational Chemistry of Oxyline

Quantum Chemical Studies of Electronic Structure and Molecular Properties

A thorough review of scientific literature reveals no quantum chemical studies focused on a molecule identified as "Oxyline." Consequently, there is no available data on its electronic structure or molecular properties derived from quantum chemical methods.

Conformational Analysis and Energy Minima through DFT Calculations

There are no published DFT calculations concerning the conformational analysis or the determination of energy minima for a compound named "this compound."

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

No theoretical predictions of spectroscopic properties such as NMR, IR, or UV-Vis spectra for "this compound" are available in the scientific literature.

Molecular Orbital Analysis and Reactivity Descriptors

Information regarding molecular orbital analysis and reactivity descriptors for a compound specifically named "this compound" is absent from scholarly publications.

Molecular Mechanics and Molecular Dynamics Simulations of this compound

Similarly, no records of molecular mechanics or molecular dynamics simulations have been found for a chemical entity referred to as "this compound."

Conformational Space Exploration and Flexibility Analysis

There are no studies available that explore the conformational space or analyze the flexibility of a molecule named "this compound."

Simulations of this compound in Different Solvation Environments

No simulation data exists for "this compound" in various solvation environments.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the formation and reactivity of this compound requires detailed knowledge of its underlying reaction mechanisms, particularly the glycosylation reactions that link its sugar moieties to the uzarigenin (B199929) steroid core. Computational modeling provides powerful tools to elucidate these complex pathways and characterize the high-energy, transient structures known as transition states.

Methodologies for Modeling Glycosylation Reactions

The formation of the glycosidic bonds in this compound is a type of nucleophilic substitution reaction that can proceed through a continuum of mechanisms, ranging from a concerted bimolecular nucleophilic substitution (SN2) to a stepwise unimolecular nucleophilic substitution (SN1) pathway involving a discrete oxocarbenium ion intermediate. The precise mechanism is highly sensitive to the nature of the glycosyl donor, the acceptor (the growing oligosaccharide chain or the steroid aglycone), the solvent, and any activators used. nih.govacs.org

Ab initio molecular dynamics (AIMD) simulations and Density Functional Theory (DFT) calculations are primary tools for investigating these mechanisms. nih.govacs.orgglycoforum.gr.jp These methods can:

Map the Potential Energy Surface: By calculating the energy of the system at various atomic configurations, a detailed map of the reaction pathway can be constructed, identifying reactants, products, intermediates, and transition states.

Characterize Transition State Geometry: The exact geometry of a transition state—a fleeting arrangement of atoms at the peak of the energy barrier—can be calculated. researchgate.netnih.gov Key parameters include the lengths of the forming and breaking bonds. In a glycosylation reaction, this would be the bond between the anomeric carbon (C-1) and the incoming nucleophile (an oxygen atom from a hydroxyl group) and the bond between the anomeric carbon and the leaving group.

Determine Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), determines the rate of the reaction. Computational models can provide quantitative estimates of these barriers.

Simulating the SN1/SN2 Continuum

Computational studies on model glycosylation reactions reveal how different factors push the mechanism towards either the SN1 or SN2 extreme. For instance, AIMD simulations can track the distance of the leaving group from the anomeric carbon and the distance of the attacking nucleophile over time. nih.gov Three key metrics derived from these simulations help to place a reaction on the SN1/SN2 continuum:

Free Energy Surface Profile: A concerted SN2 reaction shows a single transition state, whereas a stepwise SN1 reaction involves an intermediate flanked by two transition states. nih.gov

Transition State Synchronicity: This is the difference between the forming and cleaving bond distances at the transition state. A highly synchronous (near-zero difference) transition state is characteristic of an SN2 mechanism. acs.org

Lifetime of the Oxocarbenium Ion: In AIMD simulations, the time gap between the departure of the leaving group and the association of the nucleophile provides a direct measure of the lifetime of any intermediate ion. A longer lifetime indicates a more SN1-like character. nih.govacs.org

The following table presents hypothetical data from a DFT calculation on a model glycosylation reaction, illustrating the type of information that would be generated to understand the formation of a specific glycosidic linkage within this compound.

| Parameter | SN2-like Transition State | SN1-like Transition State |

| Activation Free Energy (ΔG‡) | 20.5 kcal/mol | 15.2 kcal/mol |

| C1-Leaving Group Distance | 2.25 Å | 2.80 Å |

| C1-Nucleophile Distance | 2.30 Å | 3.55 Å |

| Synchronicity | -0.05 Å | -0.75 Å |

This interactive table shows representative calculated values for two different mechanistic pathways. Lower activation energy might suggest a more favorable pathway under certain conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights (non-human)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. researchgate.net For a molecule like this compound, which belongs to the class of cardiac glycosides, the primary biological activity is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump. wikipedia.orgcvpharmacology.com This inhibition is responsible for both the therapeutic effects in treating heart conditions and the compound's toxicity. wikipedia.org

While no specific QSAR models for this compound are documented, studies on other cardiac glycosides provide a clear framework for how such a model would be developed to gain non-human biological insights, such as cytotoxicity against various cell lines.

Developing a QSAR Model for Cardiac Glycosides

A typical QSAR study for cardiac glycosides involves several key steps:

Data Set Collection: A set of cardiac glycosides with experimentally measured biological activity (e.g., IC₅₀ values for cytotoxicity against a non-human cancer cell line) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These are numerical values that encode different aspects of the molecule's structure and physicochemical properties. Examples include:

Docking Scores: The predicted binding affinity of the molecule to the target protein (Na+/K+-ATPase), obtained from molecular docking simulations.

Binding Free Energy: A more refined calculation of the energy released when the ligand binds to the receptor.

ADME Properties: Predicted values for Absorption, Distribution, Metabolism, and Excretion (e.g., skin permeability, binding to serum albumin).

Topological and Electronic Descriptors: Indices that describe molecular size, shape, branching, and electronic feature distribution.

Model Building and Validation: Statistical methods, such as multiple linear regression or partial least squares, are used to build an equation that relates a subset of the most relevant descriptors to the observed biological activity. The model's predictive power is then rigorously tested using internal and external validation sets.

A study on 19 cardiac glycosides successfully developed a QSAR model for in vitro cytotoxic activity. The model revealed that the docking score and the predicted binding to human serum albumin were significant predictors of cytotoxicity. This demonstrates that higher binding affinity to the target and lower binding to serum proteins correlate with increased cytotoxic effects in non-human cell lines.

The table below shows a selection of data representative of a QSAR study on cardiac glycosides, illustrating the relationship between calculated descriptors and biological activity.

| Compound | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |

| Digitoxigenin | -8.5 | 0.95 | 1.10 |

| Digoxigenin | -9.2 | 0.78 | 0.85 |

| Uzarigenin | -8.1 | 1.20 | 1.35 |

| Oleandrin | -9.8 | 0.65 | 0.72 |

This interactive table presents sample data from a QSAR analysis. The close correlation between predicted and experimental IC₅₀ values demonstrates the model's utility.

Machine Learning Applications in Predicting this compound Properties or Reactivity

Machine learning (ML) offers a powerful extension to traditional QSAR modeling, capable of handling highly complex, non-linear relationships between molecular structure and a wide array of properties or reactivities. youtube.comresearchgate.net For a complex molecule like this compound, ML models could be developed to predict properties that are difficult or costly to measure experimentally.

Predictive Modeling with Machine Learning

Building an ML model for a molecule like this compound would involve:

Data Curation: Gathering a large dataset of related molecules (e.g., other steroidal glycosides, complex natural products) with known properties.

Featurization: Converting the chemical structures into machine-readable formats. This can be done using a variety of molecular fingerprints (e.g., ECFP4, RDKit) or a broad set of calculated molecular descriptors. nih.gov

Model Training: Employing ML algorithms to learn the patterns connecting the molecular features to the property of interest. Common algorithms in chemistry include:

Random Forest (RF): An ensemble method based on decision trees that is robust and often yields high accuracy. nih.gov

Support Vector Machines (SVM): A powerful algorithm for classification and regression tasks.

Graph Neural Networks (GNNs): A deep learning approach that operates directly on the graph structure of the molecule, learning features automatically. chemrxiv.org

Model Evaluation: Assessing the model's performance on an independent test set to ensure it can generalize to new, unseen molecules. chemrxiv.org

Potential Applications for this compound

While no specific ML models for this compound are published, this approach could be used to predict a variety of its characteristics:

Physicochemical Properties: Solubility in different solvents, partition coefficient (logP), and melting point.

Biological Properties: Predicting its binding affinity to various protein targets beyond Na+/K+-ATPase, potential for inhibiting other enzymes, or its metabolic stability.

Reactivity: Predicting sites of metabolism, susceptibility to degradation under different pH conditions, or the likely outcomes of specific chemical reactions.

The table below lists some of the key molecular descriptors that would be calculated for this compound and used as input features for a machine learning model.

| Descriptor Class | Example Descriptors for this compound |

| Physicochemical | Molecular Weight, logP, Molar Refractivity, Polar Surface Area (PSA) |

| Topological | Wiener Index, Balaban Index, Kappa Shape Indices |

| Constitutional | Number of atoms, number of bonds, number of rings, number of H-bond donors/acceptors |

| Electronic | Sum of atomic polarizabilities, partial charges on specific atoms |

This table categorizes the types of numerical features that would be generated from this compound's structure to train a machine learning model for property prediction.

Environmental Fate and Degradation of Oxyline

Hydrolysis Kinetics and Products in Abiotic Aquatic Systems

Information regarding the rate and products of Oxyline hydrolysis in abiotic aquatic environments at various pH levels was not found in the conducted searches. Abiotic hydrolysis is a significant transformation pathway for many chemicals in water, influenced by factors such as pH and temperature fao.orgnih.gov. Studies typically involve incubating the substance in sterile buffer solutions at different pH values and temperatures to determine hydrolysis rates and identify products fao.orgnih.gov.

Photodegradation Pathways and Identification of Photoproducts

Specific data on the photodegradation pathways of this compound and the identification of its photoproducts were not available. Photodegradation, initiated by the absorption of light, can occur directly or indirectly in aquatic systems and on surfaces scirp.orgwikipedia.orgrsc.org. The potential photodegradation of a related compound, Oxyclozanide, has been studied, suggesting a dehalogenation pathway researchgate.net. However, the applicability of this finding to "this compound" is uncertain. Photodegradation studies often involve irradiation under conditions relevant to natural sunlight and analysis of transformation products using techniques like LC-MS researchgate.net.

Biodegradation by Microorganisms in Soil and Water Systems

Detailed information on the biodegradation of this compound by microorganisms in soil and water systems, including degradation rates and pathways, was not found. Biodegradation is a primary process for the removal of many organic pollutants in the environment, driven by the metabolic activities of microorganisms mdpi.comresearchgate.netcore.ac.uk.

Specific aerobic and anaerobic biodegradation rates and pathways for this compound were not available. The presence or absence of oxygen significantly influences microbial degradation processes and the types of microorganisms and enzymes involved numberanalytics.comfrontiersin.orgfao.orgnih.gov. Aerobic degradation often leads to more complete mineralization compared to anaerobic processes frontiersin.orgmdpi.com.

Information on the specific microbial metabolites formed during this compound biodegradation and the enzymes responsible was not retrieved. Microorganisms utilize various enzymes to break down complex compounds numberanalytics.comresearchgate.netbiorxiv.orgbmglabtech.com. Identifying these metabolites and enzymes is crucial for understanding the biochemical processes of biodegradation biorxiv.orgnih.gov.

While general factors influencing biodegradation such as pH, temperature, nutrient availability, and microbial community composition are well-established mdpi.comnumberanalytics.comnumberanalytics.combmglabtech.comresearchgate.netajol.infomdpi.comresearchgate.netfrontiersin.orgfield-studies-council.org, specific data on how these factors affect the biodegradation of this compound were not found. Optimal conditions for biodegradation vary depending on the compound and the microbial community involved mdpi.comnumberanalytics.comresearchgate.netmdpi.comresearchgate.net.

Sorption, Desorption, and Leaching Behavior in Soil Matrices

Specific data on the sorption, desorption, and leaching behavior of this compound in soil matrices were not available. Sorption to soil particles, particularly organic matter and clay minerals, significantly influences a compound's mobility, bioavailability, and potential for leaching into groundwater fera.co.ukecetoc.orgscielo.brmdpi.comresearchgate.net. Studies on sorption and desorption are typically conducted using methods like the batch equilibrium method scielo.brresearchgate.net and can help predict leaching potential fera.co.ukscielo.br.

Subject: Information Regarding the Environmental Fate and Degradation of the Chemical Compound “this compound”

Based on the available information from the conducted searches, it is not possible to generate a comprehensive article focusing solely on the environmental fate and degradation of the chemical compound "this compound" (PubChem CID 195722, chemical formula C50H80O17) according to the provided outline (Sections 6.5 and 6.6).

The searches conducted to gather scientific data and detailed research findings on the volatilization potential, atmospheric fate, environmental persistence, and transformation of this specific chemical compound in diverse ecosystems did not yield relevant results. While the term "this compound" appears in some contexts, these primarily relate to product names (such as protective gloves, clothing, or oxygen generators) or are used in discussions of environmental features like the "oxycline" (the layer in a water body where oxygen concentration changes rapidly), which are unrelated to the chemical compound . Mentions of "this compound" as an air pollutant were found in one instance, but without supporting data on its fate or degradation pathways. Information on other similarly named or related compounds (like "Oroxylin A" or "Oxylysine") or different substances entirely (like oxyfluorfen (B1678082) or oxalyldihydrazide) was retrieved but is not relevant to the specified chemical compound "this compound" (CID 195722).

Consequently, without specific scientific studies, data tables, or detailed research findings concerning the environmental behavior and degradation of "this compound" (CID 195722), it is not feasible to provide the thorough, informative, and scientifically accurate content required for sections 6.5 and 6.6 of the article as per your strict instructions and content inclusion/exclusion criteria.

Non Human Biological Activities and Molecular Mechanisms of Oxyline

In Vitro and Ex Vivo Antioxidant Activity and Mechanisms

Extracts of Oxystelma esculentum have shown notable antioxidant capacities in various in vitro and ex vivo models, indicating the potential of its constituents, including oxyline, to mitigate oxidative stress. researchgate.netresearchgate.net

The antioxidant potential of Oxystelma esculentum extracts has been evaluated using standard radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). Studies have reported significant antioxidant capacity in these assays. For instance, an ethanolic extract of O. esculentum (OEE) demonstrated considerable activity in DPPH, ABTS, and FRAP assays. researchgate.net

| Assay | Antioxidant Capacity (μmol TE/g) | Citation |

| DPPH | 266.3 ± 7.35 | researchgate.net |

| ABTS | 1,066.3 ± 7.53 | researchgate.net |

| FRAP | 483.6 ± 3.84 | researchgate.net |

Lipid peroxidation, a process involving the oxidative degradation of lipids, can damage cell membranes. Methanol (B129727) extracts of Oxystelma esculentum (MEOE) have been shown to significantly inhibit lipid peroxidation. researchgate.netphytojournal.comcu.edu.eg This activity suggests that components within the extract, including this compound, can protect biological membranes from oxidative damage. The inhibition of lipid peroxidation by MEOE was observed to be dose-dependent. researchgate.net

Research on Oxystelma esculentum extracts suggests a role in modulating reactive oxygen species (ROS) levels by enhancing the activity of endogenous antioxidant enzymes. Studies have indicated that the methanol extract of O. esculentum can significantly increase levels of glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT) while decreasing malondialdehyde (MDA), a marker of lipid peroxidation, in experimental models. zenodo.orgresearchgate.netcu.edu.egresearchgate.net This modulation of antioxidant defense mechanisms contributes to the extract's ability to combat oxidative stress in non-human cellular systems. While these findings are based on the extract, the presence of cardenolides like this compound is implicated in these effects. zenodo.orgresearchgate.net

Antimicrobial Activity against Specific Microorganisms

Oxystelma esculentum extracts, containing this compound, have also demonstrated antimicrobial activity against a range of microorganisms, including bacteria and fungi. researchgate.netphytojournal.comresearchgate.netresearchgate.net

Methanol extract of Oxystelma esculentum has exhibited antibacterial activity against several tested microorganisms. researchgate.netphytojournal.com While a broad spectrum of activity was observed, the extract was reported as not being effective against Salmonella typhimurium. researchgate.net Although specific detailed mechanistic insights for this compound regarding bacterial cell wall disruption or membrane integrity are not extensively detailed in the provided search results, the observed antibacterial effects of the extract containing this compound suggest potential interactions with bacterial cellular components or processes essential for survival and growth. Other compounds isolated from O. esculentum, such as quercetin-3-O-rutinoside, have shown activity particularly against Gram-positive bacteria, indicating the multi-component nature of the extract's effects. researchgate.net

Oxystelma esculentum extracts have also been reported to possess antifungal properties. phytojournal.comresearchgate.netresearchgate.net Studies have indicated activity against fungal microorganisms, including Candida neoformans and Candida albicans. researchgate.net While the precise molecular targets of this compound in fungal cells are not explicitly detailed in the provided information, the antifungal activity of the extract suggests that this compound, as a constituent, may interfere with essential fungal cellular processes or structures. Research into other natural products with antifungal activity suggests potential targets could include cell wall polypeptides, membrane-bound enzymes, or the disruption of membrane integrity, but these mechanisms require specific investigation for this compound. researchgate.net

Cellular and Molecular Effects in Non-Human Cell Lines

Research into the effects of this compound on non-human cell lines is a critical area for understanding its fundamental biological interactions at the cellular level. While direct studies specifically detailing this compound's effects across a wide range of non-human cell lines are not extensively documented in the provided information, investigations into related compounds, particularly cardenolides, offer insights into potential mechanisms. Cell lines, both immortalized and primary, serve as valuable models for studying cellular processes, although it is important to note that immortalized cell lines can exhibit genetic and phenotypic differences compared to primary cells kosheeka.comnih.govrwdstco.com.

Induction of Apoptosis and Cell Cycle Modulation in Non-Human Cancer Cells

The induction of apoptosis (programmed cell death) and modulation of the cell cycle are key mechanisms by which many compounds exert effects on proliferating cells, including cancer cells khanacademy.orgnih.govarchivesofmedicalscience.com. Apoptosis is a tightly regulated process involving various proteins, and its dysregulation is a hallmark of cancer archivesofmedicalscience.com. The cell cycle, which governs cell growth and division, can be arrested at different phases (e.g., G0/G1, G2/M) by various agents nih.govnih.govmdpi.com.

While specific data on this compound's direct induction of apoptosis or cell cycle modulation in non-human cancer cells is not detailed in the provided search results, other compounds have been shown to induce these effects in various cell lines. For instance, Oxymatrine has been reported to induce cell cycle arrest and apoptosis in human glioblastoma cells nih.gov. Oxaliplatin has also been shown to induce cell cycle arrest and moderate apoptosis in several human cancer cell lines nih.gov. Berberine, another naturally occurring compound, induces apoptosis and arrests the cell cycle in multiple human cancer cell lines archivesofmedicalscience.com.

Given that this compound is being examined in the context of cardenolides (as suggested by the outline structure), and cardenolides are known to have anti-cancer properties researchgate.net, it is plausible that this compound may also influence apoptosis and cell cycle progression in non-human cancer cells. However, specific research findings demonstrating these effects directly for this compound in non-human models are not available in the provided snippets.

Modulation of Signaling Pathways (e.g., p53 regulation, caspase activation)

Cellular signaling pathways play a crucial role in mediating cellular responses to various stimuli, including the induction of apoptosis and cell cycle control creativebiomart.netgeneticsmr.org. The p53 signaling pathway is a complex network involved in DNA damage response, cell cycle control, and apoptosis khanacademy.orgcreativebiomart.netmdpi.comthermofisher.com. Activation of p53 can lead to cell cycle arrest or trigger apoptosis through the transactivation of pro-apoptotic genes or direct interaction with mitochondrial proteins mdpi.comthermofisher.com. Caspases are a family of cysteine proteases that are central executioners of apoptosis, activated through intrinsic or extrinsic pathways mdpi.comnih.gov.

Information directly linking this compound to the modulation of specific signaling pathways like p53 or caspase activation in non-human models is not present in the provided search results. However, the p53 pathway is known to interact with various other signaling cascades, including the PI3K/Akt pathway creativebiomart.net. Caspase activation is a common downstream event in apoptotic signaling mdpi.comnih.gov. Research on other compounds has shown modulation of signaling pathways; for example, Oxymatrine affects the EGFR/PI3K/Akt/mTOR pathway and STAT3 in human glioblastoma cells nih.gov. Caspase-2 has also been implicated in regulating p53 stability in response to cellular stress nih.gov.

Attributing potential signaling pathway modulation to this compound would require specific experimental evidence in non-human systems, which is not available in the provided snippets. However, if this compound functions similarly to other cardenolides with reported anti-cancer activity, investigations into its effects on pathways involved in cell survival, proliferation, and death, such as those involving p53 and caspases, would be relevant areas for future research in non-human models.

Interaction with Membrane Receptors or Transporters Relevant to Cardenolides

Cardenolides are known to primarily target the α-subunit of Na+/K+-ATPases located on cellular membranes nih.gov. Inhibition of this ion pump affects intracellular ion concentrations, particularly increasing intracellular sodium and calcium nih.gov. Beyond their well-understood role as ion pumps, Na+/K+-ATPases are also recognized as signaling receptors nih.gov.

While direct evidence of this compound's interaction with specific membrane receptors or transporters in non-human cells is not provided, its potential classification as a cardenolide suggests that the Na+/K+-ATPase is a highly probable target. Studies on other cardenolide glycosides, such as Acovenoside A, ouabain, and digoxin, have shown inhibition of the Na+/K+-ATPase ion pumping function in human cell lines, leading to increased intracellular sodium and ATP levels nih.gov. It is important to note that the sensitivity of Na+/K+-ATPases to cardenolides can vary significantly between species; for instance, rodent Na+/K+-ATPases are considerably less sensitive than human cells nih.gov.

Membrane transporters and receptors are critical for various cellular processes, including signal transduction and the transport of molecules across membranes geneticsmr.orgnih.govfrontiersin.orgnih.govembopress.org. Steroids, a class of compounds that includes cardenolides, can interact with transporter proteins to cross membranes nih.gov. Understanding this compound's specific interactions with membrane proteins in non-human cells, particularly the Na+/K+-ATPase and potentially other transporters or receptors, is crucial for elucidating its cellular mechanisms.

Immunomodulatory Effects in Pre-Clinical (Non-Human) Models

Immunomodulatory effects refer to the ability of a substance to modify the immune response. Pre-clinical studies utilizing non-human models, such as non-human primates, are valuable for evaluating the potential immunomodulatory activities of compounds due to their genetic and immunological similarities to humans nih.gov.

Specific information regarding the immunomodulatory effects of this compound in pre-clinical non-human models is not available in the provided search results. However, research on other agents in non-human primate models has demonstrated the utility of these systems for evaluating immunomodulatory responses. For example, studies in cynomolgus macaques have investigated the immunomodulatory effects of STING ligands, observing transient inflammatory and systemic immunomodulatory responses, including the upregulation of interferon expression and activation of immunocompetent cell subsets nih.gov.

Given the diverse biological activities observed for various natural compounds, investigating the potential immunomodulatory effects of this compound in appropriate non-human pre-clinical models could be a relevant area of study. However, without specific research findings on this compound, any potential immunomodulatory activity remains speculative.

Advanced Research Methodologies and Future Directions in Oxyline Studies

Application of Advanced Analytical Techniques for Comprehensive Profiling

Advanced analytical techniques play a crucial role in the comprehensive profiling of chemical compounds, enabling detailed structural elucidation, purity assessment, and the identification of related substances. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and various hyphenated techniques are standard tools in modern chemical analysis sepscience.comwisdomlib.orgmdpi.comijsrm.netnih.gov. These methods provide high sensitivity, selectivity, and resolution necessary for analyzing complex samples and identifying compounds even at low concentrations sepscience.commdpi.comijsrm.netnih.gov. While these techniques are fundamental to the study of organic molecules, specific detailed research findings on the comprehensive profiling of Oxyline (CID 195722) using these advanced analytical techniques were not found in the available sources.

Development of High-Throughput Screening Platforms for this compound Derivatives

High-throughput screening (HTS) is a widely used process in drug discovery and chemical biology to rapidly test large libraries of compounds for specific biological activity or binding to a target evotec.combmglabtech.com. This involves miniaturized assays, automation, and sophisticated data handling to identify potential "hits" or "leads" evotec.combmglabtech.com. The development of HTS platforms for screening derivatives of a compound allows for the rapid exploration of chemical space to identify analogs with enhanced or novel biological functions. While HTS is a powerful tool for accelerating the identification of active molecules, specific research detailing the development or application of high-throughput screening platforms specifically for this compound (CID 195722) derivatives was not found in the available sources.

Integration of Omics Technologies (e.g., metabolomics, proteomics) in Biosynthesis and Biological Activity Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive, large-scale analyses of biological molecules within living systems mdpi.comhumanspecificresearch.orgnih.govresearchgate.net. Integrating these technologies can offer unprecedented insights into the biosynthesis pathways of natural products and the complex biological effects of chemical compounds mdpi.comnih.gov. Metabolomics, for instance, analyzes the complete set of small-molecule metabolites in a biological sample, which can reveal metabolic changes induced by a compound mdpi.comhumanspecificresearch.orgnih.gov. Proteomics studies the entire set of proteins, providing insights into cellular functions and signaling pathways mdpi.comhumanspecificresearch.orgnih.gov. While omics technologies are increasingly integrated into research on the biosynthesis and biological activity of various compounds, specific research integrating omics technologies in the study of this compound (CID 195722) biosynthesis or its biological activity was not found in the available sources.

Computational Design and Targeted Synthesis of this compound Analogs with Enhanced Biological Function

Computational design and targeted synthesis approaches utilize computational methods to design novel compounds with desired properties and then synthesize them specifically. This can involve in silico modeling to predict molecular interactions, optimize structures, and design synthesis routes ethz.chresearchgate.netdesignsociety.orgnih.govresearchgate.net. Targeted synthesis then focuses on the deliberate creation of these designed analogs. This approach is valuable for developing compounds with enhanced potency, selectivity, or other improved biological functions. While computational design and targeted synthesis are advanced strategies in chemical research and drug discovery, specific research on the computational design and targeted synthesis of this compound (CID 195722) analogs with enhanced biological function was not found in the available sources.

Cross-Disciplinary Research Integrating Chemistry, Biology, and Environmental Science

Addressing complex scientific questions often requires the integration of knowledge and techniques from multiple disciplines. Cross-disciplinary research combining chemistry, biology, and environmental science is essential for understanding the complete lifecycle and impact of chemical compounds, from their synthesis and properties to their interactions with biological systems and their fate in the environment acsir.res.injelsciences.comcorpuspublishers.comoxy.educuhk.edu.hk. This integrated approach can provide a holistic understanding of a compound's behavior and effects. While cross-disciplinary studies are vital for comprehensive scientific understanding, specific cross-disciplinary research integrating chemistry, biology, and environmental science focused on this compound (CID 195722) was not found in the available sources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.